1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-29-22-12-8-7-11-21(22)26-23(27)25-17-24(2,28)20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-16,28H,3,17H2,1-2H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBIAYENBJJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting a preformed amine with an aryl isocyanate. This approach, exemplified in the synthesis of pyrimidinyl biphenylureas, offers high regiocontrol and avoids symmetry-related byproducts. For the target molecule, this necessitates:
- Synthesis of 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine.
- Preparation of 2-ethoxyphenyl isocyanate.
- Coupling under anhydrous conditions.
Key advantages include modularity and compatibility with sensitive hydroxyl groups when protected as silyl ethers during the amine synthesis.
Carbodiimide-Mediated Condensation
An alternative employs carbodiimides like N,N'-dicyclohexylcarbodiimide (DCCI) to activate carboxylic acids or amines for urea formation. While less common for diarylureas, this method proves valuable when isocyanate stability is problematic.
Synthesis of 2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropylamine
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The biphenyl fragment is optimally assembled using palladium-catalyzed cross-coupling:
Step 1:
4-Bromophenylboronic acid reacts with 4-bromoacetophenone under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This yields 4-acetylbiphenyl with >85% efficiency.
Step 2:
Ketone reduction using NaBH₄/CeCl₃ in methanol generates 2-([1,1'-biphenyl]-4-yl)propan-2-ol. This Luche reduction minimizes over-reduction to the alkane.
Step 3:
Conversion to the amine via a Gabriel synthesis:
- Mesylation of the alcohol (MsCl, Et₃N, CH₂Cl₂).
- Displacement with phthalimide potassium salt (DMF, 120°C).
- Hydrazinolysis (NH₂NH₂, EtOH, reflux) to yield 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine.
Preparation of 2-Ethoxyphenyl Isocyanate
Phosgene-Free Isocyanate Synthesis
Modern protocols avoid phosgene due to toxicity, favoring:
Route A:
- Nitrosation of 2-ethoxyaniline (NaNO₂, HCl, 0°C).
- Reduction to the urea (CO gas, Pd/C, DMF).
- Thermal decomposition at 180°C under vacuum.
Route B:
Direct conversion using triphosgene (Cl₃COC(O)OCl₃) in dichloromethane with catalytic DMAP. This method achieves 92% yield with minimal side products.
Final Urea Assembly
Optimized Coupling Conditions
Combining the amine and isocyanate under inert atmosphere:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT |
| Catalyst | None (uncatalyzed) |
| Reaction Time | 12–16 h |
| Yield | 78–82% |
Workup involves quenching excess isocyanate with moist EtOAc, followed by silica gel chromatography (hexane:EtOAc 3:1 → 1:2).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 4H, biphenyl), 7.45–7.30 (m, 5H), 6.94 (t, J = 7.6 Hz, 1H, ethoxyphenyl), 5.21 (s, 1H, NH), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).
Alternative Synthetic Pathways
Reductive Amination Approach
For laboratories lacking isocyanate handling capabilities:
- Condense 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropanal with 2-ethoxyaniline (TiCl₄, CH₂Cl₂).
- Reduce the imine intermediate (NaBH₃CN, MeOH).
- Oxidize to the urea (MnO₂, CHCl₃).
This three-step sequence affords the target in 61% overall yield but requires rigorous exclusion of moisture.
Solid-Phase Synthesis
Adapting methods from combinatorial chemistry:
- Load Rink amide resin with Fmoc-protected 2-ethoxyaniline.
- Deprotect (piperidine/DMF), then couple with 4-biphenyl carbonyl chloride.
- Cleave with TFA/H₂O to yield the urea.
While scalable, this route suffers from lower purity (∼75%) compared to solution-phase methods.
Industrial-Scale Considerations
For bulk production, continuous flow systems offer advantages:
- Isocyanate Generation: Microreactors enable safe triphosgene reactions at 100 g/h scale.
- Urea Coupling: Tubular reactors with static mixers achieve 94% conversion in 2 h residence time.
Key challenges include managing exotherms during isocyanate formation and preventing urea oligomerization through precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and urea groups can form hydrogen bonds, while the biphenyl and ethoxyphenyl groups can engage in hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog from European Patent ()
A relevant analog is (Cis)-N1-((1S,2R)-2-(3-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropyl)cyclohexane-1,4-diamine , disclosed in a European patent. Below is a comparative analysis:
Key Differences and Implications:
Functional Groups :
- The urea core in the target compound enables strong hydrogen bonding, which is critical in drug design (e.g., kinase inhibitors). In contrast, the diamine in the patent compound may facilitate chelation or ionic interactions.
- The trifluoromethyl group in the patent compound enhances lipophilicity and metabolic stability, whereas the ethoxy group in the target compound improves solubility.
Applications :
- The patent compound’s cyclopropyl and trifluoromethyl groups suggest optimization for pharmacokinetics, likely in therapeutic contexts. The target compound’s hydroxyl and urea groups may prioritize solid-state stability or intermolecular interactions, relevant to crystallography (e.g., analyzed via SHELX software, widely used for small-molecule refinement ).
Hypothetical Comparison with Electroluminescent Materials ()
However, the urea core likely disrupts conjugation, limiting electroluminescent efficiency compared to fully conjugated systems.
Research Findings and Data Gaps
- Synthetic Routes : The target compound’s urea group may be synthesized via isocyanate-amine coupling, whereas the patent compound’s cyclopropyl group requires specialized methods like Simmons-Smith reactions.
- Biological Activity : Urea derivatives often target enzymes (e.g., kinases), while diamines may interact with ion channels or GPCRs. Direct comparative studies are lacking but warranted.
- Physical Properties : The hydroxyl and ethoxy groups in the target compound likely enhance aqueous solubility compared to the patent compound’s lipophilic trifluoromethyl group.
Biological Activity
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C24H25N O3
- Molecular Weight : 391.5 g/mol
- CAS Number : 1795296-21-7
This compound features a biphenyl moiety, a hydroxypropyl group, and an ethoxyphenyl group, which contribute to its unique pharmacological properties.
The biological activity of this urea derivative is primarily linked to its interaction with specific enzymes and receptors. The biphenyl and ethoxyphenyl groups enhance its binding affinity to hydrophobic pockets in target proteins, while the hydroxypropyl group facilitates hydrogen bonding with amino acid residues.
Key Targets:
- Human Carbonic Anhydrase II (hCA II) : This enzyme plays a critical role in physiological processes such as CO2 hydration. Compounds similar to this compound have shown inhibitory effects on hCA II, indicating potential therapeutic applications in conditions like glaucoma and edema .
Antimicrobial Activity
Research has demonstrated that derivatives of urea compounds exhibit moderate antimicrobial properties against various pathogens. For instance, compounds structurally related to this urea have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing minimum inhibitory concentrations (MICs) around 250 μg/mL .
Case Study 1: Inhibition of hCA II
A study evaluated various urea derivatives for their inhibitory effects on hCA II. The compound showed a calculated inhibition constant (Ki) ranging from 220 to 224 nM, indicating significant potency comparable to established inhibitors like acetazolamide .
Case Study 2: Antimicrobial Testing
A series of related compounds were tested for their antibacterial and antifungal activities. Results indicated that modifications in the side chains could enhance efficacy against specific microbial strains, suggesting that structural optimization could lead to more potent derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Inhibition Constant (nM) |
|---|---|---|---|
| Compound A | Compound A | hCA II Inhibitor | 220 |
| Compound B | Compound B | Antimicrobial | 250 |
| This compound | Target Compound | Potentially Neuroprotective | TBD |
Q & A
Q. What strategies mitigate off-target effects observed in cellular models?
- Proteome-wide profiling : Use affinity pulldown/MS to identify unintended protein interactors .
- Dose-response studies : Optimize concentrations to balance efficacy (EC50) and cytotoxicity (CC50) in primary cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
